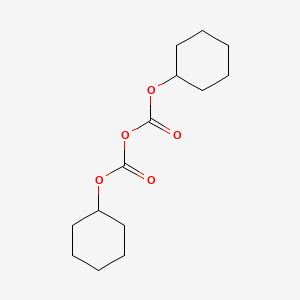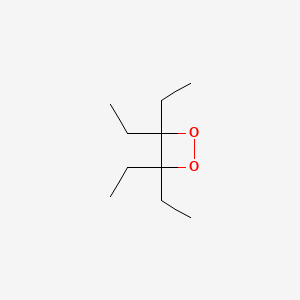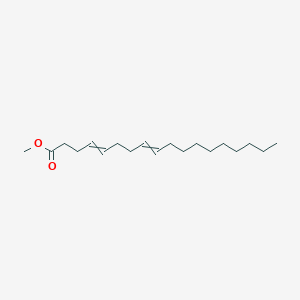
Methyl octadeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-4,8-dienoate is a fatty acid methyl ester with the molecular formula C19H34O2. It is characterized by the presence of two double bonds located at the 4th and 8th positions of the octadeca chain. This compound is commonly found in various natural sources and is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Methyl octadecanoate
Substitution: Octadeca-4,8-dienoic acid and methanol
Aplicaciones Científicas De Investigación
Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,8-decadienoate: Another fatty acid methyl ester with similar structural features.
Methyl 9,12-octadecadienoate:
Uniqueness
Methyl octadeca-4,8-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific studies.
Propiedades
Número CAS |
59619-93-1 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadeca-4,8-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
Clave InChI |
ACDYWBIRCUCLCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


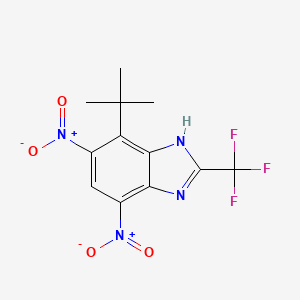
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
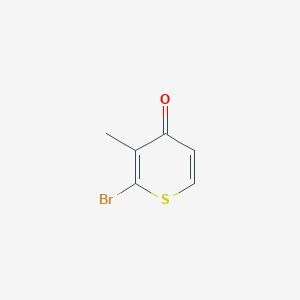
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)

![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
